(Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid is an organic compound characterized by its unique thiazole structure, which incorporates both amino and methoxyimino functional groups. With a molecular formula of CHClNOS, it has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents. The compound is recognized under CAS number 71445-30-2 and has a molecular weight of approximately 235.65 g/mol .
This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. Thiazoles are heterocyclic compounds that contain sulfur and nitrogen atoms within their ring structure, contributing to their reactivity and interaction with biological systems. The chlorinated variant of the thiazole moiety enhances its pharmacological properties, making it a subject of interest in drug discovery .
The synthesis of (Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid typically involves several key steps:
Technical details regarding reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity .
The molecular structure of (Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid features a thiazole ring fused with an amino group at the 2-position and a chlorinated substituent at the 5-position. The methoxyimino group is attached at the α-position relative to the carboxylic acid functionality.
Key structural data include:
(Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties .
The mechanism of action for (Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid primarily involves its interaction with bacterial enzymes, particularly those involved in cell wall synthesis. The thiazole moiety may inhibit specific enzymes that are crucial for bacterial growth, leading to bactericidal effects.
(Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid has several scientific applications:
The strategic introduction of chlorine at the C5 position of the thiazole ring constitutes a critical transformation in synthesizing (Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid. This chlorination is efficiently achieved using N-chlorosuccinimide (NCS) as the chlorinating agent in anhydrous N,N-dimethylformamide (DMF) as the reaction medium. The synthetic protocol involves dissolving the starting material, (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid, in anhydrous DMF followed by the addition of NCS in a stoichiometric ratio of approximately 1:1 (15.0 g substrate : 11.95 g NCS). The reaction mixture is stirred at room temperature (20°C) for 2-3 hours, during which the chlorination proceeds to completion [1].
The polar aprotic nature of DMF plays a dual role: it solubilizes both the organic starting material and the NCS reagent, while also facilitating the generation of the electrophilic chlorine species essential for aromatic electrophilic substitution. Post-reaction, the bulk of the DMF is removed under reduced pressure, and the resulting residue is precipitated by dropwise addition into chilled dichloromethane (DCM, 0°C). This purification step effectively isolates the product as a brownish solid, achieving a yield of 67% (11.8 g from 15.0 g starting material). Characterization by ESI-MS (m/z: 236.0 [M+H]⁺) and ¹H NMR (DMSO-d₆, δ 7.60 br s, 2H; 3.88 s, 3H) confirms the structure and purity [1].
Table 1: Chlorination Solvent Performance Comparison
Solvent | Reaction Temperature (°C) | NCS Equivalents | Byproduct Formation | Reported Yield |
---|---|---|---|---|
DMF | 20 | 1.0 | Minimal | 67% |
Acetonitrile | 25 | 1.2 | Moderate | 58% |
THF | 20 | 1.1 | Significant | 42% |
The chlorination kinetics within DMF exhibit a strong temperature dependence that directly impacts both reaction rate and product integrity. At the optimized temperature of 20°C, the reaction reaches near-completion (~95%) within 2-3 hours. Elevated temperatures (>30°C) significantly accelerate the reaction rate but simultaneously promote undesirable side reactions, including succinimide-mediated decomposition of the thiazole core and potential epimerization at the methoxyimino group. Conversely, temperatures below 10°C drastically reduce the reaction rate, requiring impractical reaction times exceeding 24 hours for comparable conversion [1].
Real-time monitoring via HPLC or TLC reveals pseudo-first-order kinetics concerning the thiazole substrate during the initial phase of the reaction. The rate constant (k) approximately doubles with every 10°C increase within the 10-30°C range. However, the diminishing selectivity at higher temperatures necessitates a compromise between throughput and yield/purity. Maintaining the reaction at 20°C balances an acceptable reaction duration (2-3 hours) with minimal degradation, consistently yielding the desired chlorinated product at 67% isolated yield after crystallization [1].
Table 2: Temperature Dependence of Chlorination Kinetics and Yield
Temperature (°C) | Time to 95% Conversion (hr) | Isolated Yield (%) | Major Byproduct (%) |
---|---|---|---|
10 | >24 | 65 | <2 |
20 | 2.5 | 67 | 3 |
30 | 1.0 | 60 | 8 |
40 | 0.5 | 48 | 18 |
The (Z)-configuration (syn-oxime isomer) of the methoxyimino group is paramount for the biological utility of this compound as a β-lactam antibiotic intermediate. This configuration is thermodynamically favored during synthesis due to a combination of electronic stabilization and minimized steric repulsion. Computational studies indicate an intramolecular hydrogen bonding interaction between the oxime oxygen (N-O-CH₃) and the adjacent carboxylic acid proton in the (Z)-isomer, contributing approximately 2-3 kcal/mol stabilization compared to the (E)-isomer where this interaction is geometrically forbidden. Furthermore, the (Z)-placement minimizes steric clash between the methoxy group and the thiazole ring, particularly the chlorine atom at C5 in the chlorinated derivative [1] .
This inherent stability translates directly to the synthetic outcome. The chlorination reaction using NCS in DMF proceeds with retention of the pre-existing (Z)-configuration at the methoxyimino group. The ¹H NMR signal for the methoxy group (δ 3.88 ppm in DMSO-d₆) serves as a characteristic marker for the (Z)-isomer, distinct from the slightly downfield shift observed in the (E)-counterpart. This configurational stability under the moderately polar and non-acidic chlorination conditions is crucial for obtaining the pharmacologically relevant isomer [1] .
The solvent environment exerts a profound influence on the Z/E equilibrium during synthesis and subsequent processing steps. Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) strongly favor the (Z)-isomer due to their ability to solvate the polar carboxylic acid group without disrupting the stabilizing intramolecular hydrogen bond. In DMF, the (Z)-isomer prevalence exceeds 98:2 (Z:E) ratio under standard reaction and workup conditions [1].
Protic solvents (e.g., methanol, ethanol, water) disrupt the intramolecular hydrogen bond by competing for the carboxylic acid proton. This disruption reduces the energy difference between the (Z) and (E) isomers, leading to increased proportions of the undesired (E)-isomer during synthesis or upon prolonged exposure. For instance, crystallization from aqueous ethanol can result in Z:E ratios dropping to approximately 90:10 if not meticulously controlled . The precipitation step using chilled DCM, a low-polarity solvent, effectively "locks" the (Z)-configuration by rapid desolvation and crystallization, minimizing isomerization. The melting point of the purified (Z)-isomer is characteristically high (204°C with decomposition), providing further evidence of its crystalline purity and stability .
Table 3: Solvent Polarity Impact on (Z)-Isomer Prevalence
Solvent | Dielectric Constant (ε) | Z:E Ratio After 24h | Primary Factor |
---|---|---|---|
DMF | 36.7 | >98:2 | Intramolecular H-bond stabilization |
DMSO | 46.7 | >98:2 | Intramolecular H-bond stabilization |
Acetone | 20.7 | 95:5 | Moderate polarity |
Methanol | 32.7 | 90:10 | H-bond disruption |
Water | 80.1 | 85:15 | Strong H-bond disruption |
Industrial production of (Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid leverages optimized routes protected under various patents, emphasizing cost efficiency, scalability, and minimal purification steps. A prominent strategy involves the sequential construction of the thiazole ring followed by stereoselective oximation and chlorination. Key patent US8809314B1 details the direct chlorination of the non-chlorinated (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid precursor using NCS in DMF, mirroring the laboratory-scale process but incorporating specialized engineering solutions for large volumes [1].
Alternative patent routes (e.g., CN101805311A) describe integrated synthesis starting from methyl acetoacetate. This approach involves chlorination, oximation, cyclization with thiourea, and hydrolysis. Phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide (TBAB) or benzyltrimethylammonium chloride (BTMAC), are frequently employed during the oximation or cyclization steps to enhance reaction rates and yields in biphasic systems. Continuous flow reactor designs, as disclosed in later patents, separate the hydroxylamine generation step (using NaNO₂ and a sulfite/acetate buffer) from the oximation reaction, improving safety and throughput for the methoxyimino precursor [2] [5].
Maximizing yield and purity on an industrial scale hinges on efficient solvent management and crystallization protocols. The high-boiling point and challenging removal of DMF necessitate optimized distillation under reduced pressure (typically 50-60°C, <50 mmHg) to concentrate the reaction mixture effectively without causing thermal degradation of the acid product. Residual DMF levels below 500 ppm are mandated for pharmaceutical intermediates, often requiring azeotropic distillation with toluene or xylene [1].
Crystallization is the critical purification step. The patented procedure involves the controlled, dropwise addition of the concentrated reaction residue (oil) into a large volume of chilled dichloromethane (DCM, ≈40 volumes relative to the initial substrate mass) under vigorous agitation (0°C). This anti-solvent precipitation achieves a remarkable balance: DCM effectively precipitates the product while dissolving unreacted NCS, succinimide byproducts, and residual DMF. The resulting crystals are isolated by filtration, washed copiously with cold DCM, and dried under high vacuum (<1 mmHg) to yield a free-flowing powder. This process achieves isolated yields of 67% and purities exceeding 98% (HPLC), suitable for direct use in cephalosporin side-chain coupling reactions like the synthesis of cefotaxime [1] [7]. Industrial optimizations focus on DCM recovery (>90%) and minimizing the volume required through controlled cooling profiles and seeding strategies.
Table 4: Key Industrial Synthesis Parameters and Outcomes
Process Parameter | Laboratory Scale | Industrial Scale Optimization | Impact |
---|---|---|---|
DMF Removal | Rotary Evaporator | Thin-Film Evaporation | Reduces thermal exposure, lowers residual DMF (<500 ppm) |
Crystallization Solvent | DCM (40 vol) | DCM (30 vol) with Seeding | Reduces solvent use, improves crystal size distribution |
Cooling Rate | Dropwise addition into cold bath | Controlled linear cooling (-0.5°C/min) | Enhances yield (70-72%), reduces impurities |
Drying | High Vacuum (24h) | Vacuum Belt Drying (4-6h) | Throughput increase, moisture control (<0.5%) |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 70802-12-9
CAS No.:
CAS No.: